6,7-Dimethoxy-4-propylquinazoline
CAS No.:
Cat. No.: VC16102546
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16N2O2 |
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Molecular Weight | 232.28 g/mol |
IUPAC Name | 6,7-dimethoxy-4-propylquinazoline |
Standard InChI | InChI=1S/C13H16N2O2/c1-4-5-10-9-6-12(16-2)13(17-3)7-11(9)15-8-14-10/h6-8H,4-5H2,1-3H3 |
Standard InChI Key | DQHGTGPWVKITMT-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=NC=NC2=CC(=C(C=C21)OC)OC |
Introduction
Chemical Structure and Molecular Characteristics
The quinazoline core of 6,7-dimethoxy-4-propylquinazoline consists of a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The methoxy groups at positions 6 and 7 and the propyl chain at position 4 are critical for its chemical reactivity and interactions with biological targets. The molecular formula reflects its composition, with the methoxy groups contributing to its polarity and the propyl chain enhancing lipophilicity .
Table 1: Key Molecular Properties of 6,7-Dimethoxy-4-propylquinazoline
Property | Value |
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Molecular Formula | C₁₃H₁₆N₂O₂ |
Molecular Weight (g/mol) | 232.283 |
Monoisotopic Mass | 232.121178 |
ChemSpider ID | 3292663 |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with characteristic signals corresponding to the methoxy protons (δ ~3.8–4.0 ppm in ¹H NMR) and the propyl chain’s methylene groups .
Synthesis and Preparation
6,7-Dimethoxy-4-propylquinazoline is synthesized through multi-step nucleophilic substitution reactions. A common precursor, 2,4-dichloro-6,7-dimethoxyquinazoline (CAS 13790-39-1), undergoes sequential substitutions to introduce the propyl and amino groups .
Reaction Pathway
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4-Position Substitution: The 4-chloro group of 2,4-dichloro-6,7-dimethoxyquinazoline reacts with propylamine in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. This step yields 4-propyl-2-chloro-6,7-dimethoxyquinazoline .
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2-Position Substitution: The 2-chloro group is replaced with amines (e.g., pyrrolidine) under microwave-assisted conditions in n-butanol, producing 6,7-dimethoxy-4-propylquinazoline derivatives .
Scheme 1: Synthetic Route to 6,7-Dimethoxy-4-propylquinazoline Derivatives
The reaction typically achieves yields exceeding 60%, with purification via high-performance liquid chromatography (HPLC) ensuring >95% purity .
Physicochemical Properties
The compound’s physicochemical profile is influenced by its substituents:
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Lipophilicity: The logP value of 3.25 (predicted for analogous chlorinated derivatives) suggests moderate lipophilicity, suitable for membrane permeability .
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Solubility: Limited aqueous solubility due to aromatic and alkyl groups; soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic or basic conditions.
Derivative | Target | IC₅₀ (μM) | Selectivity Profile |
---|---|---|---|
Compound 1 | SETD8 | 7.3 ± 1.0 | Selective over G9a, GLP |
N-Methyl Analog | SETD8 | 9.0 | Retains activity |
Analytical Characterization
Advanced analytical techniques confirm the compound’s identity and purity:
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NMR Spectroscopy: ¹H NMR spectra show singlet peaks for methoxy groups (δ 3.95, 3.91 ppm) and multiplet signals for the propyl chain (δ 1.58–1.39 ppm) .
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Mass Spectrometry: Electrospray ionization (ESI) MS reveals a molecular ion peak at m/z 232.12 [M + H]⁺ .
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HPLC: Retention times (e.g., tR = 2.88 min) and UV detection at 254 nm ensure purity ≥95% .
Applications in Drug Discovery
The structural versatility of 6,7-dimethoxy-4-propylquinazoline enables its use in developing:
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Epigenetic Modulators: As a scaffold for SETD8 inhibitors, which are explored in cancer therapy to modulate gene expression .
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Antimicrobial Agents: Quinazoline derivatives exhibit activity against bacterial and fungal pathogens, though specific studies on this compound are pending.
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Kinase Inhibitors: Analogous structures are investigated for tyrosine kinase inhibition in inflammatory diseases.
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